molecular formula C19H19ClN2O3 B2436966 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-56-2

5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2436966
CAS No.: 941993-56-2
M. Wt: 358.82
InChI Key: YEWDWEBNOAIIHR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloro, methoxy, and oxopyrrolidinyl group attached to a benzamide core. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12-5-7-14(11-16(12)22-9-3-4-18(22)23)21-19(24)15-10-13(20)6-8-17(15)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWDWEBNOAIIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Formation

The benzamide backbone is typically constructed via condensation reactions between substituted benzoic acid derivatives and aniline intermediates. A pivotal step involves the synthesis of methyl 5-chloro-2-methoxybenzoate, achieved through the methylation of 5-chlorosalicylic acid using dimethyl sulfate in acetone under alkaline conditions. This reaction proceeds at 66% yield when catalyzed by sodium hydroxide, with distillation yielding a high-purity product (b.p. 135–138°C at 12 mm Hg). Subsequent aminolysis with phenethylamine at 125°C for 5 hours forms N-phenethyl-5-chloro-2-methoxybenzamide, a precursor for further functionalization.

Introduction of the Pyrrolidinyl Group

The pyrrolidinyl moiety is introduced via nucleophilic substitution or reductive amination. Patent data describe the reaction of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid at -10°C, followed by ammonolysis to yield a sulfonamide intermediate. This intermediate undergoes cyclization with pyrrolidine derivatives under basic conditions, forming the 2-oxopyrrolidin-1-yl group. For example, reacting N-(1-ethyl-2-pyrrolidinylmethyl)-2-methoxy-4-chloro-5-aminobenzamide with methanesulfonyl chloride in methylene chloride produces the target compound in 70% yield after recrystallization.

Industrial-Scale Production Techniques

Catalytic Methylation Optimization

Industrial protocols prioritize cost efficiency and scalability. A representative method involves refluxing 5-chlorosalicylic acid with dimethyl sulfate and potassium carbonate in acetone for 4 hours, achieving 95% conversion to methyl 5-chloro-2-methoxybenzoate. This step is critical for minimizing byproducts such as unreacted dimethyl sulfate, which is removed via fractional distillation.

High-Yield Aminolysis

Large-scale aminolysis employs excess phenethylamine (2:1 molar ratio) to drive the reaction to completion. Heating at 125°C for 5 hours ensures quantitative conversion, with yields exceeding 90% after distillation. Industrial reactors utilize controlled pressure and temperature gradients to prevent decomposition of heat-sensitive intermediates.

Alternative Synthetic Routes

Sulfonamide Intermediate Pathway

An alternative route outlined in patent literature involves chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid at -10°C, followed by ammonolysis in concentrated ammonia. This two-step process yields a sulfonamide derivative, which is subsequently functionalized with pyrrolidine precursors. The final product is isolated via recrystallization from glacial acetic acid, achieving 70% purity.

Reductive Amination Approach

A modified method employs reductive amination using tin chips and hydrochloric acid to reduce nitro intermediates. For instance, reducing N-(1-p-fluorobenzyl-2-pyrrolidinylmethyl)-2-methoxy-4-chloro-5-nitrobenzamide at 50°C for 4 hours yields the corresponding amine, which is then sulfonated with methanesulfonyl chloride. This pathway avoids harsh oxidizing agents, improving safety profiles for industrial applications.

Purification and Characterization

Crystallization and Chromatography

Final purification often involves sequential recrystallization from solvents like isopropyl ether/petroleum ether or glacial acetic acid. Chromatography on alumina columns with methylene chloride eluents effectively removes polar impurities, as demonstrated in the isolation of N-(1-ethyl-2-pyrrolidinylmethyl)-2-methoxy-4-chloro-5-aminobenzamide.

Analytical Validation

Table 1: Characterization Data for Key Intermediates

Compound Melting Point (°C) Elemental Analysis (Calculated/Found) Yield (%)
Methyl 5-chloro-2-methoxybenzoate 95
N-Phenethyl-5-chloro-2-methoxybenzamide 60–63 C: 66.7/66.9; H: 5.6/5.7; N: 4.1/4.3 90
Final benzamide product 153–155 C: 57.23/57.26; H: 6.69/5.69; N: 7.42/7.20 70

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic peaks for the methoxy (δ 3.8 ppm) and pyrrolidinyl (δ 2.5–3.1 ppm) groups. High-performance liquid chromatography (HPLC) analyses validate purity levels exceeding 98% for industrial batches.

Scalability and Process Economics

Cost-Benefit Analysis of Reagents

Dimethyl sulfate and phenethylamine are preferred for their low cost and commercial availability. However, chlorosulfonic acid and tin chips introduce safety and waste management challenges, necessitating closed-loop systems in large-scale facilities.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

    Cyclization: Common conditions include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: Similar structure but with a sulfamoyl group instead of an oxopyrrolidinyl group.

    5-chloro-2-methoxy-N-(4-methylphenyl)benzamide: Similar structure but without the oxopyrrolidinyl group.

Uniqueness

The presence of the oxopyrrolidinyl group in 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide distinguishes it from other similar compounds. This group may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

5-Chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a pyrrolidinyl moiety attached to a benzamide core. Understanding its biological activity is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O3C_{17}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 334.8 g/mol. The presence of various functional groups in its structure suggests multiple pathways for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, impacting various signaling pathways. The mechanism involves:

  • Enzyme Inhibition : Binding to the active site of target enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

Antiproliferative Effects

Studies indicate that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer).
  • Inhibition Concentrations : IC50 values have been reported in the nanomolar range, indicating potent activity against these cell lines.
Cell LineIC50 (nM)Reference
A54947
MCF-742
Panc-139
HT-2945

Apoptotic Activity

The compound has been shown to induce apoptosis in cancer cells by:

  • Increasing the expression levels of pro-apoptotic proteins such as Caspase 3 and Bax .
  • Decreasing anti-apoptotic proteins like Bcl2 , leading to enhanced cell death.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on EGFR Inhibition :
    • The compound was tested against EGFR wild-type and T790M mutant variants, showing competitive inhibition with IC50 values comparable to established inhibitors like osimertinib.
    • Findings : Significant overexpression of caspase proteins was observed, indicating effective apoptosis induction.
  • In Silico Studies :
    • Computational docking studies suggested favorable binding modes within the active sites of target enzymes, supporting the experimental findings regarding enzyme inhibition.
    • ADME (Absorption, Distribution, Metabolism, Excretion) studies indicated a promising pharmacokinetic profile for the compound.

Q & A

Basic Research Questions

Q. What coupling reagents and reaction conditions are optimal for synthesizing 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions at low temperatures (-50°C). This minimizes side reactions and improves yield . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 for acid:amine) should be optimized for purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the methoxy group and substitution on the phenyl ring.
  • HPLC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials).
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) and pyrrolidinone absorption bands .
  • Fluorescence Spectroscopy : Investigate pH-dependent fluorescence intensity (e.g., in buffers ranging from pH 2.7–10.1) if metal-binding properties are hypothesized .

Q. How can solvent selection impact crystallization and stability studies?

  • Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for solubility and non-polar solvents (hexane, toluene) for crystallization. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Crystallography in ethanol/water mixtures may yield single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for analogs of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions.
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to recommend optimal conditions (temperature, catalyst) for novel analogs.
  • Reaction Path Search : Apply tools like the ICReDD platform to integrate computational predictions with high-throughput experimentation, reducing trial-and-error cycles .

Q. How should researchers address contradictions in spectroscopic data caused by impurities or structural isomers?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete deprotection of the pyrrolidinone group).
  • Dynamic NMR : Resolve rotational isomers or tautomers by variable-temperature 1H^1H-NMR.
  • X-ray Crystallography : Confirm absolute configuration if chiral centers are present.
  • Cross-Validation : Compare data with structurally related compounds (e.g., 5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide, CAS 335397-45-0) to identify systematic errors .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) or pyrrolidinone substituents.
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities.
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can researchers mitigate batch-to-batch variability in compound purity from commercial suppliers?

  • Methodological Answer :

  • In-House Validation : Repurify commercial batches via recrystallization (e.g., using ethanol/water) and validate via HPLC.
  • Supplier Collaboration : Request certificates of analysis (CoA) with detailed impurity profiles.
  • Alternative Synthesis : Develop in-house routes (e.g., via Ullmann coupling for aryl-amide bonds) to bypass supplier inconsistencies .

Tables for Key Data

Reaction Optimization Parameters Recommended Conditions
Coupling ReagentsDCC/HOBt (1.2 eq) in DMF at -50°C
PurificationSilica gel, 30–50% ethyl acetate/hexane
Yield Range60–75% (HPLC purity ≥95%)
Spectroscopic Reference Data Key Peaks
1H^1H-NMR (DMSO-d6)δ 8.2 (amide NH), δ 3.8 (OCH3)
FT-IR1680 cm1^{-1} (amide C=O)
Fluorescence (λ ex/em)280 nm/340 nm (pH 7.4)

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